BML-277

Description

Structure

3D Structure

Properties

IUPAC Name |

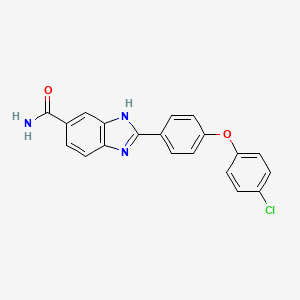

2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGJAOIJSROTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433479 | |

| Record name | Chk2 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516480-79-8 | |

| Record name | Chk2 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BML-277: A Deep Dive into its Mechanism of Action as a Selective Chk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

BML-277 has emerged as a critical chemical probe for dissecting the intricate signaling networks governed by Checkpoint kinase 2 (Chk2), a pivotal player in the DNA damage response (DDR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism: ATP-Competitive Inhibition of Chk2

This compound functions as a potent and highly selective, ATP-competitive inhibitor of the Chk2 serine/threonine kinase.[1][2][3] Its primary mechanism involves binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its downstream substrates. This inhibition is highly specific, with a significantly lower affinity for other kinases, including the closely related Checkpoint kinase 1 (Chk1) and Cyclin-dependent kinase 1 (Cdk1)/B.[1] This selectivity makes this compound an invaluable tool for elucidating the specific roles of Chk2 in cellular processes.

Docking studies have confirmed that this compound specifically occupies the ATP-binding site of Chk2, which accounts for its minimal off-target effects and underscores its utility in mechanistic studies of the DNA damage response.[4]

Quantitative Inhibition Data

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory and effective concentrations.

| Parameter | Value | Description | Reference |

| IC50 | 15 nM (± 6.9 nM) | The half maximal inhibitory concentration required to inhibit Chk2 kinase activity in a biochemical assay. | [1][2][4] |

| Ki | 37 nM | The inhibition constant, indicating the binding affinity of this compound to Chk2. | [2][3][4] |

| EC50 | 3 - 7.6 µM | The half maximal effective concentration for radioprotection of human T-cells from apoptosis. | [2][3][4] |

| Selectivity | >1000-fold | Greater selectivity for Chk2 over Chk1 and Cdk1/B kinases. | [1] |

Cellular Effects and Signaling Pathways

The inhibition of Chk2 by this compound leads to several key cellular outcomes, primarily related to the DNA damage response and apoptosis.

Inhibition of the DNA Damage Response Pathway

In response to DNA double-strand breaks, Chk2 is activated via phosphorylation. Activated Chk2 then phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis. This compound abrogates this signaling cascade by preventing the initial phosphorylation of Chk2 substrates. Specifically, treatment with this compound has been shown to inhibit the phosphorylation of Chk2 at Threonine 68 (Thr68), a key activation site, without affecting Chk1 phosphorylation.[1]

Figure 1: this compound inhibits the Chk2-mediated DNA damage response pathway.

Radioprotection of T-cells

A significant functional consequence of Chk2 inhibition by this compound is the protection of cells, particularly T-lymphocytes, from radiation-induced apoptosis.[1][2][3][4] By blocking the pro-apoptotic signals downstream of Chk2 activation following ionizing radiation, this compound enhances cell survival. This radioprotective effect is dose-dependent and has potential therapeutic implications for mitigating the side effects of radiotherapy.[4]

Regulation of the cGAS-STING Pathway

Recent research has unveiled a novel role for Chk2 in regulating innate immunity through the cGAS-STING pathway.[4] In response to DNA damage, Chk2 phosphorylates the nuclear DNA sensor cGAS at serines 120 and 305.[4] This phosphorylation event promotes the association of cGAS with the E3 ligase TRIM41, leading to the ubiquitination and subsequent degradation of the LINE-1 retrotransposon protein ORF2p.[4] By inhibiting Chk2, this compound can modulate this pathway, impacting genomic stability and the innate immune response to cytosolic DNA.

Figure 2: this compound's role in the Chk2-cGAS signaling axis.

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific biochemical and cell-based assays.

In Vitro Chk2 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on Chk2 kinase activity.

Objective: To determine the IC50 of this compound for Chk2.

Materials:

-

Recombinant full-length human Chk2 (5 nM)

-

Synthetic peptide substrate (e.g., biotin-SGLYRSPSMPENLNRPR, 25 µM)

-

ATP (1 µM)

-

[γ-33P] ATP (50 µCi/mL)

-

This compound at various concentrations (e.g., 6.25, 12.5, 25, 50, 100, and 200 nM)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2

-

Protease inhibitor cocktail

-

Streptavidin-conjugated agarose beads

-

Wash Buffer: 0.1% Tween-20 in phosphate-buffered saline (PBS), pH 7.4

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing recombinant Chk2, the synthetic peptide substrate, ATP, [γ-33P] ATP, and varying concentrations of this compound in the assay buffer.

-

Incubate the reaction mixtures at 37°C for 3 hours.

-

Stop the reaction by adding an excess of cold ATP (50 mM).

-

Capture the biotinylated peptide substrate using streptavidin-conjugated agarose beads.

-

Wash the beads repeatedly with the wash buffer to remove unincorporated [γ-33P] ATP.

-

Determine the amount of radioactive phosphate incorporated into the substrate peptide by scintillation counting.

-

Plot the enzyme activity against the concentration of this compound to calculate the IC50 value.

Figure 3: Workflow for the in vitro Chk2 kinase inhibition assay.

Cellular Radioprotection Assay

This cell-based assay assesses the ability of this compound to protect cells from radiation-induced apoptosis.

Objective: To determine the EC50 of this compound for radioprotection.

Materials:

-

Purified human T-cells (CD4+ and CD8+)

-

This compound dissolved in DMSO and diluted in appropriate cell culture medium

-

96-well plates

-

Gamma irradiator (e.g., 137Cs source)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Seed purified T-cells at a density of 100,000 cells per well in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control, DMSO) for 1 hour.

-

Expose the cells to a dose of ionizing radiation (e.g., 10 Gy). A non-irradiated control group should be included.

-

Return the cells to the incubator for 24 hours.

-

Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

-

Plot the percentage of viable cells against the concentration of this compound to determine the EC50 for radioprotection.

References

BML-277: A Technical Guide to a Selective Chk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BML-277, a potent and selective small-molecule inhibitor of Checkpoint Kinase 2 (Chk2). Chk2 is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage. This guide details the inhibitor's mechanism of action, selectivity, and its application in research, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to this compound

This compound (also known as Chk2 Inhibitor II) is a highly selective and potent inhibitor of the Chk2 kinase, a key transducer in the DNA Damage Response (DDR) pathway.[1][2] In response to genotoxic stress, particularly DNA double-strand breaks (DSBs), Chk2 is activated and phosphorylates numerous downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3] this compound's high selectivity makes it an invaluable chemical probe for dissecting the nuanced roles of Chk2 in cellular processes like cell cycle control, apoptosis, and genome stability, and for exploring its therapeutic potential.[4][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Chk2.[4][5][6] Docking studies have confirmed that it binds specifically within the ATP-binding pocket of the Chk2 kinase domain.[4][5] This mode of action prevents the phosphorylation of Chk2's downstream targets, effectively blocking the signaling cascade initiated by DNA damage.

Quantitative Inhibitor Profile

The following table summarizes the key biochemical and cellular parameters of this compound, highlighting its potency and selectivity.

| Parameter | Value | Notes | Source |

| IC₅₀ (Chk2) | 15 nM | Half-maximal inhibitory concentration in biochemical assays. | [6][7][8] |

| Kᵢ (Chk2) | 37 nM | Inhibitor constant, indicating binding affinity. | [4][5][7] |

| Selectivity | >1,000-fold vs. Chk1 & Cdk1/B | Demonstrates high specificity for Chk2 over other related kinases. | [6] |

| Off-Target Profile | < 25% inhibition | Against a panel of 35 other kinases at a concentration of 10 µM. | [8] |

| EC₅₀ (Radioprotection) | 3.0 - 7.6 µM | Effective concentration for protecting human T-cells from radiation-induced apoptosis. | [4][7][8] |

| Solubility | Up to 20 mg/mL | Soluble in DMSO and Ethanol. | [8] |

The Chk2 Signaling Pathway and this compound Inhibition

Upon DNA damage, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 activation.[6][9] Activated Chk2 then targets a range of proteins to control cell fate. The diagram below illustrates this critical pathway and the point of inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the activity of this compound.

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is designed to measure the amount of ADP produced by the Chk2 kinase reaction, which correlates with kinase activity.[10][11]

A. Principle: The assay quantifies kinase activity by measuring ADP formation. First, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[11]

B. Materials:

-

Recombinant human Chk2 kinase

-

CHKtide substrate (1 mg/ml)[10]

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[11]

-

ATP (500 µM stock)[10]

-

This compound (stock solution in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

C. Procedure:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x stock buffer with ultrapure water.

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%) to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[12] For controls, use the same buffer with DMSO only.

-

Prepare Master Mix: For N reactions, prepare a master mix containing (per reaction): 7 µl of 1x Kinase Assay Buffer, 0.5 µl of 500 µM ATP, and 5 µl of 1 mg/ml CHKtide Substrate.[10]

-

Set Up Plate:

-

Add 12.5 µl of Master Mix to all wells.

-

Add 2.5 µl of the appropriate this compound dilution or DMSO control to the wells.

-

Add 10 µl of 1x Kinase Assay Buffer to "Blank" wells.

-

-

Initiate Reaction: Thaw the Chk2 enzyme on ice. Dilute it to the desired working concentration (e.g., 2.5 ng/µl) in 1x Kinase Assay Buffer.[10] Add 10 µl of diluted Chk2 to all wells except the "Blank" wells.

-

Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[10][11]

-

Signal Generation:

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol describes how to assess the radioprotective effects of this compound on human T-cells or its synergistic effects with other drugs in cancer cell lines.[6][13]

A. Principle: Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect early-stage apoptosis by flow cytometry. A viability dye like Propidium Iodide (PI) is co-stained to distinguish late apoptotic/necrotic cells.

B. Materials:

-

Human T-cells or a relevant cancer cell line (e.g., Eµ-Myc lymphoma cells)[13]

-

Appropriate cell culture medium

-

This compound (stock solution in DMSO)

-

DNA damaging agent (e.g., ionizing radiation source, Olaparib, Doxorubicin)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

C. Procedure:

-

Cell Seeding: Seed cells in 96-well or 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 1x10⁴ cells/well for 96-well plates).[13]

-

Pre-treatment: Add this compound at various concentrations to the appropriate wells. Include a DMSO vehicle control. Incubate for a specified pre-treatment time (e.g., 1-2 hours).

-

Induce Damage: Expose cells to a DNA damaging agent. This could be a fixed dose of ionizing radiation or treatment with a chemical agent (e.g., 1 µM Olaparib).[13]

-

Incubation: Culture the cells for a period sufficient to induce apoptosis, typically 24-48 hours.[6][13]

-

Cell Harvesting:

-

For suspension cells, gently collect them by centrifugation.

-

For adherent cells, detach them using a gentle method like Accutase or Trypsin-EDTA.

-

Wash cells once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

-

Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). Evaluate the dose-dependent effect of this compound on preventing or enhancing apoptosis.

General Experimental Workflow

The following diagram outlines a logical workflow for characterizing a selective Chk2 inhibitor like this compound, from initial biochemical validation to cellular mechanism of action studies.

Conclusion

This compound is a robust and highly selective ATP-competitive inhibitor of Chk2 kinase. Its well-characterized potency (IC₅₀ = 15 nM) and significant selectivity over other kinases make it an exceptional tool for investigating the specific functions of Chk2 in the DNA damage response.[4][6][7][8] Its demonstrated utility in both biochemical and cell-based assays, such as protecting T-cells from radiation-induced apoptosis, underscores its value in cancer research, immunology, and studies on genome stability.[4][8] This guide provides the foundational data and protocols necessary for its effective implementation in a research setting.

References

- 1. Bml 277 | CAS 516480-79-8 | CHK2 kinase inhibitor [stressmarq.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cct241533hydrochloride.com [cct241533hydrochloride.com]

- 5. px-12.com [px-12.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. focusbiomolecules.com [focusbiomolecules.com]

- 9. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. biorxiv.org [biorxiv.org]

BML-277: A Technical Guide to its Role in DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). The DDR orchestrates a variety of cellular processes, including cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. A key player in this intricate network is the serine/threonine kinase Chk2 (Checkpoint Kinase 2), which is activated in response to DNA double-strand breaks (DSBs). BML-277 has emerged as a potent and highly selective inhibitor of Chk2, providing a critical tool for dissecting the complexities of the DDR and offering potential therapeutic avenues in oncology and beyond.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in various DDR pathways, and detailed methodologies for its experimental application.

This compound: Mechanism of Action and Specificity

This compound, also known as Chk2 Inhibitor II, is an ATP-competitive inhibitor of Chk2 with a high degree of selectivity.[2][3] Its chemical name is 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide.[4] The primary molecular target of this compound is Chk2, a critical transducer kinase in the ATM-Chk2 signaling pathway, which is activated by DNA double-strand breaks.[5][6] this compound exhibits remarkable selectivity for Chk2 over other kinases, including Chk1 and cyclin-dependent kinases (CDKs), making it a precise tool for studying Chk2-specific functions.[2][3]

The Role of this compound in the ATM-Chk2 DNA Damage Response Pathway

Upon the induction of DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is recruited to the site of damage and activated.[7] Activated ATM then phosphorylates and activates Chk2.[5][6] Chk2, in turn, phosphorylates a number of downstream effector proteins to initiate cell cycle arrest, typically at the G1/S and G2/M checkpoints, and to promote DNA repair or apoptosis.[8] A key substrate of Chk2 is the tumor suppressor protein p53.[5][6] Chk2-mediated phosphorylation of p53 on Serine 20 (in humans) leads to its stabilization and activation, resulting in the transcriptional upregulation of target genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BIM).[5][6]

This compound exerts its effects by directly inhibiting the kinase activity of Chk2.[2][3] This inhibition prevents the phosphorylation of Chk2's downstream targets, thereby abrogating the Chk2-dependent signaling cascade. The consequences of Chk2 inhibition by this compound are context-dependent and can include:

-

Abrogation of Cell Cycle Checkpoints: By preventing the activation of p53 and other cell cycle regulators, this compound can override DNA damage-induced cell cycle arrest.

-

Inhibition of Apoptosis: In certain contexts, particularly in normal cells, inhibition of Chk2 by this compound can protect against DNA damage-induced apoptosis.[9]

-

Modulation of DNA Repair: Chk2 is implicated in the regulation of DNA repair pathways, including homologous recombination (HR).[1] this compound has been shown to reduce HR activity in some cancer cell lines.[1]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified in various experimental systems. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Chk2 inhibition) | 15 nM | Biochemical Assay | [10] |

| GI50 | 13.45 µM | IM-9 (human B lymphoblast) | [9] |

| GI50 | 13.40 µM | HuT 78 (human T-cell lymphoma) | [9] |

Table 1: Inhibitory Concentrations of this compound

| Effect | EC50 | Cell Population | Condition | Reference |

| Radioprotection | 3.0 - 7.6 µM | Human CD4+ and CD8+ T-cells | Ionizing Radiation | [10] |

Table 2: Radioprotective Efficacy of this compound

| Cell Line | Treatment | Effect on Viability | Reference |

| Primary pro-B/pre-B cells | Olaparib + this compound (0.64, 2.5 µM) | Antagonistic (less cytotoxicity) | [11] |

| Eµ-Myc lymphoma cells | Olaparib + this compound (0.64, 2.5 µM) | Antagonistic (less cytotoxicity) | [11] |

| UWB1.289 (ovarian cancer) | Olaparib + this compound | No antagonism | [11] |

| OVCAR3 (ovarian cancer) | Olaparib + this compound | No antagonism | [11] |

| OVCAR5 (ovarian cancer) | Olaparib + this compound | No antagonism | [11] |

Table 3: Interaction of this compound with PARP Inhibitor (Olaparib)

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.

Western Blot Analysis of Chk2 Phosphorylation

This protocol describes the detection of phosphorylated Chk2 (p-Chk2) in response to DNA damage and the effect of this compound.

-

Cell Culture and Treatment:

-

Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

-

Pre-treat cells with the desired concentration of this compound (e.g., 1-20 µM) or vehicle (DMSO) for 1-2 hours.[12]

-

Induce DNA damage by treating with a genotoxic agent (e.g., etoposide, doxorubicin, or ionizing radiation).

-

Incubate for the desired time period (e.g., 1-4 hours) to allow for Chk2 activation.[13]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Chk2 (e.g., Thr68) overnight at 4°C. Use an antibody against total Chk2 and a loading control (e.g., β-actin or GAPDH) on separate blots or after stripping.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a method to assess the effect of this compound on cell viability, alone or in combination with other drugs.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x104 cells/well).[11]

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and any other test compounds.

-

Treat cells with the compounds for the desired duration (e.g., 48 or 96 hours).[11] Include vehicle-only controls.

-

-

MTT/MTS Reagent Addition:

-

Measurement:

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Calculate IC50 values using appropriate software.

-

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and/or a cytotoxic agent.

-

Cell Treatment:

-

Treat cells in culture flasks or dishes with this compound and/or a cytotoxic agent (e.g., ionizing radiation) for a specified duration.

-

-

Cell Seeding:

-

After treatment, trypsinize the cells and count them.

-

Seed a known number of cells into new petri dishes or 6-well plates. The number of cells seeded will depend on the expected survival rate to ensure the formation of distinct colonies.

-

-

Colony Formation:

-

Fixing and Staining:

-

Colony Counting and Analysis:

-

Count the number of colonies in each dish.

-

Calculate the plating efficiency (PE) for the control group: (number of colonies formed / number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: (number of colonies formed / (number of cells seeded x PE/100)).

-

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

-

Cell Preparation and Implantation:

-

Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (e.g., 3 x 106 cells) into the flank of immunocompromised mice (e.g., NOD/SCID).[1]

-

-

Tumor Growth and Randomization:

-

Drug Administration:

-

Monitoring and Endpoint:

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[1]

-

Conclusion

This compound is a powerful and specific pharmacological tool for the investigation of Chk2-mediated DNA damage response pathways. Its ability to selectively inhibit Chk2 allows for the detailed dissection of this kinase's role in cell cycle control, DNA repair, and apoptosis. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound in various biological contexts. As our understanding of the DDR continues to expand, the utility of selective inhibitors like this compound in both basic research and as potential therapeutic agents will undoubtedly grow.

References

- 1. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of Rad51-dependent homologous recombination: implications for the radiation sensitivity of human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RAD51 maintains chromosome integrity and mitochondrial distribution during porcine oocyte maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. jrmds.in [jrmds.in]

- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

BML-277: An In-Depth Technical Guide to its Impact on Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-277, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), has emerged as a critical tool for dissecting the intricate signaling networks that govern cell cycle progression and genomic integrity. This technical guide provides a comprehensive overview of this compound's mechanism of action and its profound impact on the DNA damage and spindle assembly checkpoints. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to facilitate its application in research and drug development.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cell cycle checkpoints are critical surveillance mechanisms that monitor the integrity of cellular processes and can halt cycle progression in response to internal or external insults, such as DNA damage or spindle defects. Checkpoint Kinase 2 (Chk2) is a key serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon activation by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis[1][2]. Given its pivotal role in maintaining genomic stability, Chk2 has become a significant target for therapeutic intervention, particularly in oncology.

This compound is a highly selective inhibitor of Chk2, demonstrating significantly greater potency for Chk2 over other kinases such as Chk1 and Cdk1/B[3]. This selectivity makes this compound an invaluable chemical probe for elucidating the specific functions of Chk2 in cellular processes and for exploring its therapeutic potential. This guide will delve into the technical details of this compound's effects on cell cycle checkpoints, providing the necessary information for its effective use in a research setting.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and efficacy across various experimental systems.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 | Ki | Assay Conditions | Reference(s) |

| Chk2 | 15 nM | 37 nM | Cell-free kinase assay | [3][4] |

| Chk1 | >10 µM | - | Cell-free kinase assay | [3] |

| Cdk1/B | >10 µM | - | Cell-free kinase assay | [3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | EC50 / IC50 | Treatment Conditions | Reference(s) |

| Human T-cells | Apoptosis | Radioprotection | 3 - 7.6 µM | Gamma irradiation | [4] |

| HT29-OR | Homologous Recombination | HR efficiency reduction | ~30% inhibition at 10 µM | Oxaliplatin-resistant | [5] |

| Colo205-OR | Homologous Recombination | HR efficiency reduction | ~40% inhibition at 10 µM | Oxaliplatin-resistant | [5] |

| LoVo-OR | Homologous Recombination | HR efficiency reduction | ~60% inhibition at 10 µM | Oxaliplatin-resistant | [5] |

| Colo201-OR | Homologous Recombination | HR efficiency reduction | ~30% inhibition at 10 µM | Oxaliplatin-resistant | [5] |

| Eµ-Myc lymphoma cells | Cytotoxicity | Antagonism of olaparib | 0.64 and 2.5 µM | Co-treatment with olaparib | [6] |

| Pro-B/pre-B cells | Cytotoxicity | Antagonism of olaparib | 0.64 and 2.5 µM | Co-treatment with olaparib | [6] |

Impact on the DNA Damage Checkpoint

This compound's primary mechanism of action is the inhibition of Chk2, a central transducer in the DNA damage response pathway. By blocking Chk2 activity, this compound disrupts the signaling cascade that leads to cell cycle arrest and apoptosis in response to genotoxic stress.

The ATM-Chk2-p53 Signaling Pathway

In response to DNA double-strand breaks, ATM phosphorylates Chk2 at Threonine 68 (Thr68), leading to its activation[7]. Activated Chk2, in turn, phosphorylates several key downstream effectors, including the tumor suppressor protein p53[6]. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa). This compound, by inhibiting Chk2, prevents the phosphorylation and subsequent activation of p53, thereby abrogating the G1/S checkpoint and allowing cells with damaged DNA to proceed through the cell cycle.

Regulation of Cdc25A Phosphatase

Another critical target of Chk2 in the DNA damage checkpoint is the Cdc25A phosphatase. Cdc25A is a dual-specificity phosphatase that activates cyclin-dependent kinases (CDKs) by removing inhibitory phosphorylations, thereby promoting cell cycle progression[8]. In response to DNA damage, Chk2 phosphorylates Cdc25A, marking it for ubiquitination and subsequent proteasomal degradation[9]. This degradation of Cdc25A leads to the accumulation of inactive, phosphorylated CDKs, resulting in cell cycle arrest. By inhibiting Chk2, this compound prevents the phosphorylation and degradation of Cdc25A, leading to sustained CDK activity and bypass of the DNA damage-induced checkpoint.

Impact on the Spindle Assembly Checkpoint

While the primary role of Chk2 is in the DNA damage response, emerging evidence suggests its involvement in mitosis and the spindle assembly checkpoint (SAC). The SAC ensures proper chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle[1][10].

Chk2's Role in Mitotic Progression

Studies have shown that Chk2 is required for normal mitotic spindle assembly and to prevent mitotic exit when a large number of kinetochores are unattached[1][10]. Chk2 has been shown to localize to kinetochores and phosphorylate Aurora B kinase, a key regulator of the SAC[1]. This phosphorylation is important for the proper localization of other SAC proteins, such as Mps1 and Mad2, to the kinetochores, which is essential for checkpoint activation[1]. Inhibition of Chk2 with this compound can lead to a weakened SAC, premature anaphase entry, and chromosome missegregation, particularly under conditions of mitotic stress[1].

Experimental Protocols

The following are detailed methodologies for key experiments to study the impact of this compound on cell cycle checkpoints.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.

Materials:

-

Cells of interest

-

This compound (stock solution in DMSO)

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of harvesting. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.

-

Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

References

- 1. Chk2 prevents mitotic exit when the majority of kinetochores are unattached - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. px-12.com [px-12.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. embopress.org [embopress.org]

- 9. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CHK2 is essential for spindle assembly and DNA repair during the first cleavage of mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the ATP-Competitive Inhibition of Chk2 by BML-277: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of BML-277, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Core Concepts: Chk2 and the DNA Damage Response

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] Activated in response to DNA double-strand breaks, Chk2 plays a pivotal role in cell cycle arrest, DNA repair, and, in cases of irreparable damage, the induction of apoptosis.[2][3] The activation of Chk2 is primarily initiated by the Ataxia-Telangiectasia Mutated (ATM) kinase, which phosphorylates Chk2 at Threonine 68 (Thr68) upon sensing DNA double-strand breaks.[2] This phosphorylation event triggers Chk2 dimerization and autophosphorylation, leading to its full activation.[2] Once active, Chk2 phosphorylates a cascade of downstream targets, including the p53 tumor suppressor and Cdc25 phosphatases, to halt cell cycle progression and promote DNA repair.[1][2][4]

This compound: A Selective ATP-Competitive Inhibitor of Chk2

This compound, also known as Chk2 Inhibitor II, is a small molecule that has been identified as a highly potent and selective ATP-competitive inhibitor of Chk2.[3][5][6] Its mechanism of action involves binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its substrates.[7] This targeted inhibition makes this compound a valuable tool for dissecting the Chk2 signaling pathway and a potential therapeutic agent for modulating the DNA damage response.

Quantitative Data Summary

The inhibitory activity of this compound against Chk2 has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Kinase | Assay Type | Notes | Reference |

| IC50 | 15 nM | Chk2 | In vitro kinase assay | Half-maximal inhibitory concentration. | [3][5][6][8] |

| Ki | 37 nM | Chk2 | In vitro kinase assay | Inhibitor constant, indicating binding affinity. | [7] |

| Selectivity | >1000-fold | Chk2 vs. Chk1, Cdk1/B | In vitro kinase assay | Demonstrates high selectivity for Chk2. | [3][5] |

| EC50 | 3.0 - 7.6 µM | - | T-cell radioprotection assay | Effective concentration for 50% radioprotection. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ATP-competitive inhibition of Chk2 by this compound.

In Vitro Chk2 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against Chk2. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Chk2 enzyme

-

Chk2 substrate peptide (e.g., CHKtide)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Kinase Assay Buffer to achieve a range of desired concentrations.

-

Dilute the recombinant Chk2 enzyme in Kinase Assay Buffer to the optimal concentration (determined empirically).

-

Prepare a solution of the Chk2 substrate peptide and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km of Chk2 for ATP to accurately determine the Ki from the IC50 value using the Cheng-Prusoff equation.[9]

-

-

Assay Setup:

-

Add 5 µL of the this compound serial dilutions to the wells of the assay plate. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

-

Add 5 µL of the diluted Chk2 enzyme to each well (except the "no enzyme" control).

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence ("no enzyme" control) from all other readings.

-

Normalize the data to the "no inhibitor" control (100% activity).

-

Plot the percentage of Chk2 activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

T-Cell Radioprotection Assay

This protocol outlines a cell-based assay to evaluate the ability of this compound to protect T-lymphocytes from radiation-induced apoptosis.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a human T-cell line (e.g., Jurkat)

-

This compound

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Gamma irradiator (e.g., ¹³⁷Cs source)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture T-cells in RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

-

Treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours prior to irradiation.

-

-

Irradiation:

-

Expose the cells to a defined dose of ionizing radiation (e.g., 5-10 Gy). A non-irradiated control group should be included.

-

-

Post-Irradiation Incubation:

-

Return the cells to a 37°C, 5% CO₂ incubator and culture for an additional 24-48 hours.

-

-

Apoptosis Detection:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and a viability dye (e.g., propidium iodide or 7-AAD) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter.

-

Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

-

-

Data Analysis:

-

Calculate the percentage of protection from apoptosis conferred by this compound at each concentration relative to the irradiated vehicle control.

-

Plot the percentage of protection against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to the ATP-competitive inhibition of Chk2 by this compound.

Chk2 Signaling Pathway and this compound Inhibition.

Mechanism of ATP-Competitive Inhibition.

In Vitro Kinase Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Trans-activation of the DNA-damage signalling protein kinase Chk2 by T-loop exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Map View [discover.nci.nih.gov]

- 5. cct241533hydrochloride.com [cct241533hydrochloride.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. shop.carnabio.com [shop.carnabio.com]

BML-277 (Chk2 Inhibitor II): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BML-277, also known as Chk2 Inhibitor II, is a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the cellular response to DNA damage. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its role in signaling pathways.

Introduction

Checkpoint Kinase 2 (Chk2) is a key transducer kinase in the DNA damage response (DDR) pathway.[1] Activated by upstream kinases such as ATM (ataxia-telangiectasia mutated) in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][2][3][4] This central role makes Chk2 a compelling target for therapeutic intervention, particularly in oncology. This compound is a small molecule inhibitor designed to selectively target Chk2, offering a valuable tool for both basic research and drug development.[5][6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Chk2.[5][7] This means it binds to the ATP-binding pocket of the Chk2 kinase domain, preventing the phosphorylation of its downstream targets. This inhibition disrupts the DNA damage signaling cascade, which can lead to the abrogation of cell cycle checkpoints and, in some contexts, sensitize cancer cells to DNA-damaging agents.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear reference for its potency and selectivity.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Notes |

| IC50 (Chk2) | 15 nM | Half-maximal inhibitory concentration against Chk2 kinase.[5][6][7][8][9] |

| Ki | 37 nM | Inhibitor constant, indicating the binding affinity for Chk2.[6][7][10] |

| Selectivity | >1000-fold | Over Chk1 and Cdk1/B kinases.[5][7] |

| IC50 (Cdk1/B) | 12 µM | [7] |

| IC50 (CK1) | 17 µM | [7] |

Table 2: Cellular Activity

| Parameter | Value | Cell Type/Context |

| EC50 (Radioprotection) | 3.0 - 7.6 µM | Effective concentration for 50% protection of human CD4+ and CD8+ T-cells from ionizing radiation-induced apoptosis.[6][8][9][10][11][12] |

Table 3: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₄ClN₃O₂ |

| Molecular Weight | 363.80 g/mol [5] |

| Appearance | Off-white solid[8] |

| Solubility | Soluble in DMSO (up to 72 mg/mL) and Ethanol (up to 21 mg/mL).[7][8] |

Signaling Pathways and Experimental Workflows

Visual representations of the Chk2 signaling pathway and a typical experimental workflow involving this compound are provided below to facilitate a deeper understanding of its biological context and practical application.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Chk2 Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 of Chk2 inhibitors.[10]

Objective: To measure the enzymatic activity of Chk2 in the presence of varying concentrations of this compound.

Materials:

-

Recombinant full-length human Chk2 (e.g., 5 nM)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂

-

Synthetic peptide substrate (e.g., biotin-SGLYRSPSMPENLNRPR, 25 µM)

-

ATP (1 µM)

-

[γ-³³P] ATP (50 µCi/mL)

-

Protease inhibitor cocktail

-

Streptavidin-coated agarose beads

-

Wash Buffer: 0.1% Tween-20 in PBS (pH 7.4)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant Chk2, assay buffer, and the synthetic peptide substrate.

-

Add varying concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100, and 200 nM) to the reaction mixture.[10] A DMSO control should be included.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P] ATP.

-

Incubate the reaction mixtures at 37°C for 3 hours.[10]

-

Stop the reaction by adding an excess of cold ATP (e.g., 50 mM).

-

Capture the biotinylated peptide substrate using streptavidin-coated agarose beads.

-

Wash the beads multiple times with wash buffer to remove unincorporated [γ-³³P] ATP.

-

Determine the amount of radioactive phosphate incorporated into the peptide by scintillation counting.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (Radioprotection)

This protocol is based on experiments demonstrating the radioprotective effects of this compound on human T-cells.[6][10]

Objective: To assess the ability of this compound to protect cells from apoptosis induced by ionizing radiation.

Materials:

-

Human CD4+ and CD8+ T-cells

-

This compound

-

Cell culture medium

-

Ionizing radiation source

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Isolate and culture human T-cells.

-

Incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a predetermined time. A DMSO control is essential.

-

Expose the cells to a dose of ionizing radiation known to induce apoptosis.

-

Culture the cells for a further 48-72 hours.

-

Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the percentage of apoptotic cells using a flow cytometer.

-

Determine the EC50 value of this compound for radioprotection by plotting the percentage of viable cells against the log concentration of this compound.

Western Blotting for Chk2 Pathway Activation

This protocol allows for the assessment of this compound's effect on the phosphorylation of Chk2 and its downstream targets.

Objective: To determine if this compound inhibits the DNA damage-induced phosphorylation of Chk2 and its substrates.

Materials:

-

Cell line of interest

-

This compound

-

DNA damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser20), anti-p53, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Culture cells to an appropriate confluency.

-

Pre-treat cells with this compound or DMSO for 1-2 hours.

-

Induce DNA damage and incubate for the desired time.

-

Harvest and lyse the cells in lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

In Vivo Applications

This compound has been utilized in preclinical in vivo studies. For instance, in mouse xenograft models of Diffuse Large B-cell Lymphoma (DLBCL), intraperitoneal (i.p.) administration of this compound at 1 mg/kg has been shown to modestly inhibit tumor growth.[5] When combined with an ERK inhibitor, a significant suppression of tumor growth was observed.[5]

Formulation for In Vivo Use (Example): A common formulation involves dissolving this compound in a vehicle suitable for injection. For example:

-

Corn Oil-based: A stock solution in DMSO can be diluted in corn oil. For a 1 mL working solution, 50 µL of a 72 mg/mL DMSO stock can be added to 950 µL of corn oil.[5]

-

PEG300/Tween-80/Saline: A stock solution in DMSO can be mixed with PEG300, followed by Tween-80, and finally saline to achieve the desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[6]

It is crucial to ensure the final solution is clear and to prepare it fresh for each use.[6]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Chk2. Its utility has been demonstrated in a variety of in vitro and in vivo experimental systems. This technical guide provides researchers with the essential data and methodologies to effectively utilize this compound in their studies of the DNA damage response, cell cycle regulation, and cancer biology. As with any small molecule inhibitor, careful experimental design and appropriate controls are paramount to generating robust and reproducible data.

References

- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CHEK2 - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. focusbiomolecules.com [focusbiomolecules.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | Chk | Apoptosis | TargetMol [targetmol.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. cct241533hydrochloride.com [cct241533hydrochloride.com]

BML-277: A Technical Guide to its Significance in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-277, also known as Chk2 Inhibitor II, is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] Its ability to modulate this pathway has positioned this compound as a significant tool in apoptosis research, particularly in understanding the intricate link between cell cycle control, DNA repair, and programmed cell death. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways it influences.

Mechanism of Action: The Role of Chk2 Inhibition in Apoptosis

Upon DNA damage, particularly double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and, in turn, phosphorylates and activates Chk2.[4] Activated Chk2 then phosphorylates a range of downstream targets to orchestrate a cellular response that can include cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.

One of the most critical targets of Chk2 in the context of apoptosis is the tumor suppressor protein p53. Chk2 can phosphorylate p53, leading to its stabilization and accumulation.[4] Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic genes, such as those belonging to the Bcl-2 family (e.g., Bax, PUMA, Noxa), which ultimately trigger the intrinsic apoptotic cascade.

This compound exerts its effects by binding to the ATP-binding pocket of Chk2, preventing its kinase activity. By inhibiting Chk2, this compound can attenuate the p53-mediated apoptotic response to DNA damage. This has been particularly demonstrated in the context of ionizing radiation, where this compound can protect T-cells from radiation-induced apoptosis.[1][3] Conversely, in certain cancer contexts, inhibiting Chk2 can sensitize cells to other therapeutic agents by disrupting DNA damage checkpoints and promoting mitotic catastrophe.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro studies.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell-free/Cell-based | Reference |

| IC50 (Chk2) | 15 nM | Cell-free assay | [2][3] |

| Ki (Chk2) | 37 nM | Cell-free assay | [1] |

| Selectivity | >1000-fold vs. Chk1, Cdk1/B | Cell-free assay | [2] |

Table 2: Cellular Effects of this compound

| Effect | Cell Line(s) | Concentration(s) | Result | Reference |

| Radioprotection (EC50) | Human CD4+ and CD8+ T-cells | 3 - 7.6 µM | Rescue from radiation-induced apoptosis | [1][3] |

| Growth Inhibition (GI50) | IM-9 (B-lymphoblast) | 13.45 µM | 50% growth inhibition | [5] |

| Growth Inhibition (GI50) | HuT 78 (T-cell lymphoma) | 13.40 µM | 50% growth inhibition | [5] |

| Antagonism of Cytotoxicity | p53 proficient pro-B/pre-B and Eµ-Myc lymphoma cells | 0.64 µM, 2.5 µM | Lessened PARP inhibitor-induced cytotoxicity | [6] |

| No effect on Cytotoxicity | p53 deficient ovarian cancer cell lines (UWB1.289, OVCAR3, OVCAR5) | 0.64 µM, 2.5 µM | Did not block PARP inhibitor-induced cytotoxicity | [6] |

| Inhibition of Homologous Recombination | Oxaliplatin-resistant colorectal cancer cells (HT29-OR, Colo205-OR, LoVo-OR, Colo201-OR) | 10 µM | ~30-60% reduction in HR activity | [7] |

Signaling Pathways and Experimental Workflows

This compound in the DNA Damage-Induced Apoptosis Pathway

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway leading to apoptosis and how this compound intervenes.

Experimental Workflow for Assessing this compound Induced Apoptosis

This diagram outlines a typical workflow for investigating the effects of this compound on apoptosis in a cancer cell line.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of this compound and apoptosis research.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the dose-dependent effect of this compound on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (for MTT only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of this compound concentration to determine the IC50 or GI50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cells treated with this compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration. Include a vehicle control.

-

Cell Harvesting:

-

Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.

-

Suspension cells: Collect the cells by centrifugation.

-

-

Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Gating: Set up appropriate gates to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Western Blot Analysis of Apoptosis Markers

Objective: To detect changes in the expression and cleavage of key apoptosis-related proteins following this compound treatment.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, total PARP, total Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control. Look for an increase in the cleaved forms of PARP and caspases, and changes in the ratio of pro- to anti-apoptotic proteins.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for dissecting the role of Chk2 in apoptosis and the broader DNA damage response. Its high selectivity allows for targeted investigations into the consequences of Chk2 inhibition.[1] Current research highlights its potential in modulating cellular responses to genotoxic stress, with implications for both radioprotection of healthy tissues and sensitization of cancer cells to therapy.

Future research will likely focus on further elucidating the context-dependent roles of Chk2 in apoptosis across different cancer types and in combination with a wider range of therapeutic agents. The development of more potent and specific Chk2 inhibitors, building on the knowledge gained from compounds like this compound, remains a promising avenue for the development of novel cancer therapies. As our understanding of the intricate signaling networks governing cell fate decisions deepens, the strategic use of inhibitors like this compound will be instrumental in advancing the field of apoptosis research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Chk | Apoptosis | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Shield: BML-277 as a Radioprotective Agent for T-Lymphocytes

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The profound sensitivity of T-lymphocytes to ionizing radiation presents a significant challenge in radiotherapy, often leading to immunosuppression and increased susceptibility to opportunistic infections. This technical guide explores the radioprotective effects of BML-277, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), on T-cells. By elucidating the underlying molecular mechanisms and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers investigating novel strategies to mitigate radiation-induced T-cell damage.

Core Findings: this compound Mitigates Radiation-Induced T-Cell Apoptosis

Exposure of T-lymphocytes to ionizing radiation triggers a cascade of cellular events culminating in apoptosis, or programmed cell death. A key mediator of this process is the ATM-CHK2 signaling pathway. This compound, by inhibiting CHK2, has demonstrated a significant capacity to shield T-cells from the detrimental effects of radiation.

Pre-treatment of human peripheral blood mononuclear cells (hPBMCs), which are rich in T-lymphocytes, with this compound has been shown to significantly decrease the number of apoptotic cells following irradiation.[1][2] This protective effect is attributed to the suppression of radiation-induced phosphorylation of CHK2 and the subsequent reduction in the expression of γH2AX, a marker of DNA double-strand breaks.[1][2]

Crucially, studies have confirmed that selective CHK2 inhibitors provide dose-dependent protection to both human CD4+ and CD8+ T-cells from radiation-induced apoptosis.[3] This finding underscores the potential of CHK2 inhibition as a targeted approach to preserve T-cell populations during radiotherapy. The radioprotective effect of CHK2 inhibition appears to be particularly effective in cells with a functional p53 pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the radioprotective effects of CHK2 inhibitors on T-cells and related lymphocyte populations.

| Cell Type | Treatment | Radiation Dose | Endpoint | Outcome | Reference |

| Human PBMCs | This compound (2.5 µM) | 1 Gy | Apoptosis (Annexin V+) | Significant reduction in apoptotic cells | [1][2] |

| Human PBMCs | This compound | 1 Gy | p-CHK2 Expression | Suppression of radiation-induced phosphorylation | [1] |

| Human PBMCs | This compound | 1 Gy | γH2AX Expression | Suppression of radiation-induced expression | [1][2] |

| Human CD4+ T-cells | CHK2 inhibitor (2h) | Not specified | Apoptosis | Dose-dependent protection | [3] |

| Human CD8+ T-cells | CHK2 inhibitor (2h) | Not specified | Apoptosis | Dose-dependent protection | [3] |

| Mouse Thymocytes | CHK2 inhibitor (PV1019) | Not specified | Apoptosis | Protection against radiation-induced apoptosis | [4][5] |

Signaling Pathway: The ATM-CHK2 Axis in Radiation-Induced T-Cell Apoptosis

Ionizing radiation induces DNA double-strand breaks, which activate the Ataxia Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates and activates CHK2. Activated CHK2 then phosphorylates downstream targets, including p53, leading to cell cycle arrest and apoptosis. This compound acts by competitively inhibiting the ATP-binding pocket of CHK2, thereby preventing its activation and interrupting this pro-apoptotic signaling cascade.

Caption: ATM-CHK2 signaling pathway in radiation-induced T-cell apoptosis and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the radioprotective effects of this compound on T-cells.

T-Cell Isolation and Culture

-

Objective: To obtain a pure population of T-lymphocytes from peripheral blood.

-

Methodology:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for T-cells using a pan-T-cell isolation kit (negative selection) according to the manufacturer's instructions.

-

Culture isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

-

For specific T-cell subset analysis, use CD4+ or CD8+ T-cell isolation kits.

-

In Vitro Irradiation and this compound Treatment

-

Objective: To expose T-cells to a controlled dose of ionizing radiation with and without this compound pre-treatment.

-

Methodology:

-

Plate isolated T-cells at a density of 1 x 10^6 cells/mL.

-

Pre-treat cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle control (DMSO) for 24 hours prior to irradiation.[1][2]

-

Expose the cells to a single dose of ionizing radiation (e.g., 1-8 Gy) using a calibrated X-ray or gamma-ray source.

-

Return the cells to a 37°C, 5% CO2 incubator for the desired post-irradiation time points (e.g., 24, 48, 72 hours).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic T-cells after irradiation.

-

Methodology:

-

Harvest T-cells at the desired time point post-irradiation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are early apoptotic.

-

Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

-

-

Caption: Workflow for assessing T-cell apoptosis using Annexin V and Propidium Iodide staining.

DNA Damage Assessment (γH2AX Staining)

-

Objective: To measure the level of DNA double-strand breaks in irradiated T-cells.

-

Methodology:

-

Harvest T-cells at the desired time point post-irradiation.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block non-specific antibody binding with 5% BSA in PBS.

-

Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify γH2AX foci.

-

T-Cell Function Assays

-